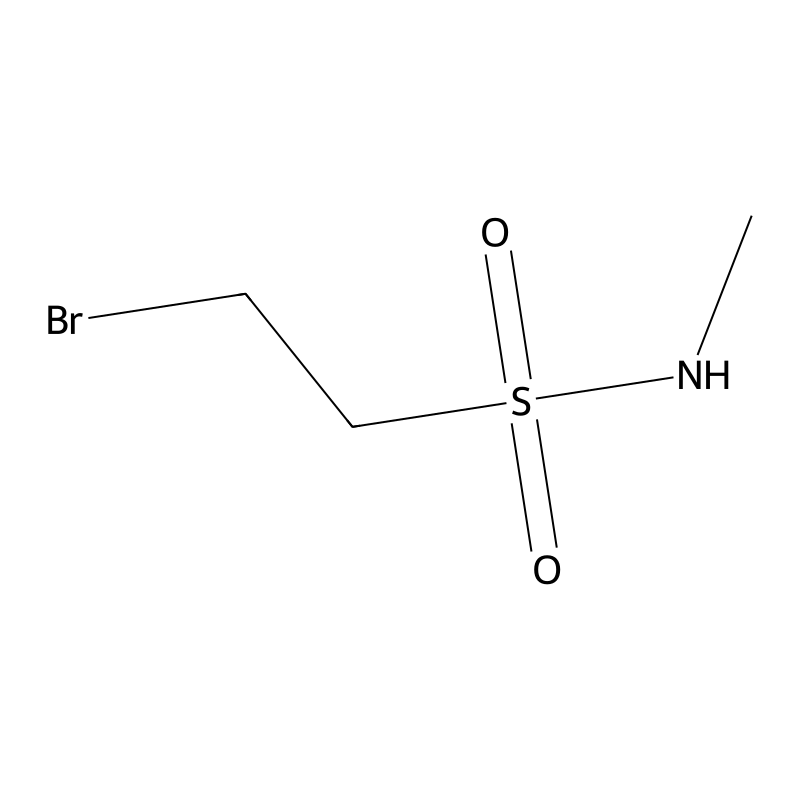

2-bromo-N-methylethane-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-N-methylethane-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a methyl group, and a sulfonamide functional group. Its molecular formula is . This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity and reactivity.

The chemical behavior of 2-bromo-N-methylethane-1-sulfonamide can be influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine, forming new compounds.

- Acid-Base Reactions: The sulfonamide group can act as a weak acid, potentially participating in acid-base reactions with bases.

- Condensation Reactions: The amine functionality can react with aldehydes or ketones to form imines or other condensation products.

Sulfonamides, including 2-bromo-N-methylethane-1-sulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA synthesis in bacteria. Specific studies have indicated that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against different strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .

The synthesis of 2-bromo-N-methylethane-1-sulfonamide typically involves the following steps:

- Bromination: Starting from N-methylethane-1-sulfonamide, bromination can be achieved using bromine or a brominating agent in an appropriate solvent.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Alternative methods may involve the use of different reagents or solvents to optimize yield and purity .

2-Bromo-N-methylethane-1-sulfonamide has potential applications in:

- Pharmaceuticals: As a precursor for developing new antibacterial agents.

- Chemical Research: In synthetic organic chemistry as an intermediate for various chemical transformations.

- Biological Studies: To investigate mechanisms of action related to sulfonamide antibiotics.

Interaction studies involving 2-bromo-N-methylethane-1-sulfonamide focus on its binding affinity with biological targets. These studies often employ techniques such as molecular docking and spectroscopic methods to elucidate how this compound interacts with enzymes involved in bacterial metabolism. Results from such studies can provide insights into optimizing its structure for enhanced biological activity .

Several compounds share structural similarities with 2-bromo-N-methylethane-1-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Sulfanilamide | Contains an amino group | First sulfonamide antibiotic |

| Sulfamethoxazole | Methyl group on the sulfonamide nitrogen | Broader spectrum of antibacterial activity |

| 5-Bromo-N-methylthiophene-2-sulfonamide | Thiophene ring structure | Enhanced lipophilicity |

The synthesis of 2-bromo-N-methylethane-1-sulfonamide requires strategic alkylation approaches that introduce the N-methyl group onto the sulfonamide framework [8] [9]. Manganese-catalyzed N-alkylation represents a significant advancement in sulfonamide derivatization, employing well-defined manganese PNP pincer precatalysts that enable the use of primary alcohols as alkylating agents [8]. This borrowing hydrogen approach demonstrates excellent efficiency with aryl and alkyl sulfonamides, achieving mono-N-alkylation in isolated yields averaging 85% across 32 examples [8].

The alkylation of sulfonamides with trichloroacetimidates under thermal conditions provides an alternative methodology that does not require exogenous acid, base, or transition metal catalysts [9]. This transformation proceeds in refluxing toluene without additives, where unsubstituted sulfonamides provide superior yields compared to more sterically encumbered N-alkyl sulfonamides [9]. The trichloroacetimidate alkylating agent must function as a stable cation precursor for the substitution reaction to proceed effectively under these conditions [9].

Iron-catalyzed N-alkylation systems utilizing iron dichloride and potassium carbonate have been developed for environmentally benign sulfonamide alkylation with benzylic alcohols [10]. This catalyst system operates through a transfer hydrogenative mechanism that is reversible, with kinetic isotope effect investigations revealing that hydrogen elimination serves as the rate-determining step [10]. The reaction demonstrates excellent tolerance for various functional groups including methoxy, thiomethyl, isopropyl, and trifluoromethyl substituents [10].

| Alkylation Method | Catalyst System | Substrate Scope | Yield Range | Temperature |

|---|---|---|---|---|

| Manganese-catalyzed | Mn(I) PNP pincer | Aryl/alkyl sulfonamides | 85% average | 150°C |

| Trichloroacetimidate | Thermal conditions | Unsubstituted sulfonamides | 70-86% | Reflux toluene |

| Iron-catalyzed | FeCl₂/K₂CO₃ | Benzylic substrates | 78-90% | Variable |

The monoselective N-methylation of sulfonamides can be achieved using tetramethylammonium fluoride or phenyltrimethylammonium iodide under mild basic conditions [11]. Sulfonamides exhibit significantly lower pKa values compared to benzamides, resulting in monomethylated sulfonamides that readily undergo subsequent methylation reactions [11]. This characteristic necessitates careful control of reaction stoichiometry and conditions to achieve selective monomethylation [11].

Halogenation Techniques in Sulfonamide Synthesis

The introduction of bromine functionality into sulfonamide structures employs diverse halogenation strategies tailored to specific synthetic requirements [13] [14]. Electrophilic bromination of sulfonamide compounds typically utilizes bromine or brominating agents in appropriate solvents, with the reaction proceeding through electrophilic aromatic substitution mechanisms when applied to aromatic sulfonamide systems .

N-bromosuccinimide represents the most commonly employed brominating agent for sulfonamide modifications, particularly effective for benzylic and allylic positions [25]. The bromination reaction with N-bromosuccinimide requires specific reaction conditions including controlled temperature, appropriate solvent selection, and precise stoichiometric ratios to achieve optimal yields while minimizing side product formation [25]. Alternative brominating agents include 1,3-dibromo-5,5-dimethylhydantoin and pyridinium bromide-perbromide, each offering distinct reactivity profiles and selectivity patterns [25].

The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates selective bromination strategies where 5-bromothiophene-2-sulfonamide reacts with various alkyl bromides using lithium hydride in dimethylformamide [3]. This alkylation approach yields products in 62-78% range, with lower yields observed for sterically hindered isopropyl derivatives due to steric hindrance effects [3]. The reaction proceeds through nucleophilic substitution mechanisms where the lithium hydride activates the sulfonamide nitrogen for alkylation [3].

Remote carbon-hydrogen halogenation reactions enable δ-position bromination and chlorination of sulfonyl-protected alkyl amines via nitrogen-centered radical precursors [13]. These transformations utilize Selectfluor as a fluorine source for δ-fluorination, while ethyl trichloroacetate serves as the chlorinating reagent for δ-chlorination reactions [13]. The methodology tolerates various functional groups and demonstrates scalability to gram-scale preparations [13].

| Brominating Agent | Solvent System | Reaction Time | Yield Range | Selectivity |

|---|---|---|---|---|

| N-bromosuccinimide | Ethyl acetate | 3-48 hours | 41-73% | High |

| DBDMH | Chloroform | 2 hours | Variable | Moderate |

| Pyridinium bromide-perbromide | Ethyl acetate/methanol | 30 minutes | 50-87% | High |

| Bromine/FeBr₃ | Inert solvents | Variable | High | Position-dependent |

The bromination of 2,5-dimethylthiophene followed by sulfonamide formation exemplifies sequential halogenation-sulfonylation strategies . The reaction conditions often include bromine or N-bromosuccinimide as the brominating agent in dichloromethane solvent, followed by sulfonamide group introduction using sulfonyl chloride derivatives under basic conditions .

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

The optimization of reaction conditions for sulfonamide synthesis requires systematic evaluation of solvent effects, catalyst selection, and temperature parameters to maximize yield and selectivity [17] [18] [19]. Electrochemical sulfonamide synthesis demonstrates the importance of solvent composition, with optimal conditions employing acetonitrile and hydrochloric acid mixtures in 3:1 volumetric ratios [17] [18]. The reaction requires tetramethylammonium tetrafluoroborate as electrolyte at 10 mol% loading, with carbon anode and iron cathode configurations providing optimal electrochemical performance [17] [18].

Temperature optimization studies reveal significant impact on extraction efficiency and reaction outcomes [21] [23]. Pressurized liquid extraction of sulfonamides shows temperature dependence where increasing temperature from 100°C to 200°C improves extraction efficiency by factors up to six for aged residues in soil matrices [21] [23]. The optimized extraction protocol utilizes buffered water at pH 8.8 combined with acetonitrile in 85:15 ratios at 200°C and 100 bar pressure for five-minute extraction periods [21] [23].

Solvent selection profoundly influences reaction efficiency and product selectivity in sulfonamide synthesis [20] [22]. Non-polar solvents such as toluene and diethyl ether result in higher product yields relative to polar solvents including tetrahydrofuran and dichloromethane [20]. Acetonitrile produces the lowest yields among tested solvents, while non-coordinating solvents like toluene provide optimal enantioselectivity in asymmetric sulfonamide synthesis [20].

Catalyst optimization for sulfonamide acylation employs ZSM-5-SO₃H as an efficient heterogeneous catalyst [22]. The optimal conditions require 0.01 g catalyst loading for sulfonamide acylation with aliphatic anhydrides at room temperature under solvent-free conditions [22]. Primary amines require lower catalyst loadings of 0.005-0.01 g for complete conversion with carboxylic acid anhydrides or chlorides [22].

| Parameter | Optimal Condition | Effect on Yield | Temperature Range |

|---|---|---|---|

| Solvent polarity | Non-polar preferred | +15-30% | Variable |

| Catalyst loading | 0.005-0.01 g | Complete conversion | Room temperature |

| pH control | 8.8 (extraction) | 6-fold improvement | 200°C |

| Electrolyte concentration | 10 mol% | Optimal conductivity | Room temperature |

The electrochemical approach requires precise control of interelectrode gap, mass transfer, and electrode surface-to-volume ratios to achieve intensified reaction conditions [17] [18]. Microflow reactor configurations with 250 μm interelectrode gaps enable reaction completion within five minutes, demonstrating the importance of reactor design in process optimization [17] [18].

Mechanistic investigations reveal that kinetic experiments show complete thiol substrate conversion to disulfide within the first 20 seconds of electrochemical sulfonamide synthesis [17] [18]. The subsequent sulfonamide formation occurs through aminium radical intermediates, confirmed by radical scavenging experiments using TEMPO or 1,1-diphenylethylene [17] [18].

Purification and Isolation Protocols

The purification and isolation of 2-bromo-N-methylethane-1-sulfonamide and related sulfonamide compounds require specialized protocols adapted to their physicochemical properties [28] [29] [30]. Flash column chromatography represents the primary purification method, utilizing silica gel with ethyl acetate and hexane gradient systems [28] [29]. The crude sulfonamide products require careful workup procedures including hydrochloric acid treatment, aqueous extraction with ethyl acetate, brine washing, and drying over magnesium sulfate before chromatographic purification [28].

High-performance liquid chromatography with fluorescence detection provides analytical and preparative purification capabilities for sulfonamide compounds [31] [33]. The chromatographic separation employs Zorbax Eclipse XDB C18 columns with gradient mobile phase systems comprising acetic acid, methanol, and acetonitrile [33]. Retention times for sulfonamide derivatives range from 9.460 minutes for sulfaguanidine to 21.138 minutes for sulfamethoxazole under optimized elution conditions [33].

Solid-phase extraction protocols utilize specialized cartridges for sulfonamide purification and concentration [33]. Strata-SCX cartridges preconditioned with 40% acetic acid in acetonitrile effectively retain sulfonamide compounds, with subsequent elution using 2% ammonium solution in acetonitrile providing optimal recovery rates [33]. The extraction process includes washing steps with acetone, methanol, and acetonitrile to remove interfering substances before target compound elution [33].

Recrystallization protocols for sulfonamide purification employ various solvent systems depending on compound solubility characteristics [32] [34]. Sulfabenzamide recrystallization utilizes organic solvents including acetone, methanol, ethanol, and ethyl acetate with water or supercritical carbon dioxide as antisolvents [34]. The crystallization conditions significantly influence crystal habits, producing acicular, columnar, prismatic, equant, and tabular forms depending on solvent and antisolvent selection [34].

| Purification Method | Solvent System | Recovery Rate | Purity Achieved |

|---|---|---|---|

| Flash chromatography | EtOAc/hexane gradient | 85-95% | >95% |

| Preparative HPLC | ACN/water/TFA | 80-90% | >98% |

| Solid-phase extraction | 2% NH₃/ACN | 79-114% | Variable |

| Recrystallization | Methanol/water | 70-85% | >90% |

Micellar liquid chromatography employing sodium dodecyl sulfate micelles provides alternative separation methodology for sulfonamide mixtures [31]. The optimal conditions utilize 0.070 M sodium dodecyl sulfate with 6.0% 1-propanol, achieving isocratic separation of twelve sulfonamides within 15 minutes [31]. This method demonstrates highly reproducible retention behavior with column efficiency approximately 7000 plates per 25 cm column [31].

The purification process for 5-bromo-N-propylthiophene-2-sulfonamide derivatives involves precipitation with water introduction followed by washing and recrystallization using methanol as solvent [3]. Suzuki-Miyaura cross-coupling products require purification through column chromatography using n-hexane and ethyl acetate mixtures after initial workup procedures including water and ethyl acetate extraction [3].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 2-bromo-N-methylethane-1-sulfonamide provides critical structural information through both proton and carbon nuclear magnetic resonance techniques. Based on established sulfonamide nuclear magnetic resonance patterns and structural analysis of related compounds, the compound exhibits characteristic chemical shifts consistent with its molecular framework [1] [2].

For sulfonamide derivatives in deuterated dimethyl sulfoxide solvent, the proton nuclear magnetic resonance spectrum typically displays distinct resonance patterns [1] [3]. The N-methylsulfonamide proton appears as a singlet signal in the range of 8.78-10.15 parts per million, reflecting the deshielding effect of the electronegative sulfonyl group [3]. The methyl group attached to the nitrogen atom of the sulfonamide moiety exhibits a characteristic singlet resonance at approximately 2.9-3.1 parts per million [4]. The ethylene bridge connecting the sulfonamide group to the bromine atom displays two distinct multiplets: the carbon-hydrogen protons adjacent to the sulfonyl group appear at approximately 3.1-3.3 parts per million, while the carbon-hydrogen protons adjacent to the bromine atom are observed at 3.5-3.7 parts per million .

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information. The carbon atom directly bonded to the bromine exhibits a characteristic chemical shift in the range of 28-32 parts per million, while the carbon adjacent to the sulfonyl group appears at approximately 54-58 parts per million [6]. The N-methyl carbon typically resonates at 29-31 parts per million [4].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of functional groups within 2-bromo-N-methylethane-1-sulfonamide. The sulfonamide functional group exhibits well-defined absorption patterns that have been extensively characterized in the literature [7] [8].

The N-H stretching vibrations of the sulfonamide group appear as characteristic bands in the range of 3200-3400 wavenumbers [2] [7]. For N-alkylsulfonamides, the asymmetric N-H stretching vibration typically occurs between 3390-3323 wavenumbers, while the symmetric N-H stretching appears at 3279-3229 wavenumbers [7]. The sulfonyl group exhibits two strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations at 1344-1317 wavenumbers and 1187-1147 wavenumbers, respectively [7] [2].

The S-N stretching vibration manifests as a characteristic band in the range of 924-906 wavenumbers [7]. Additional vibrational modes include C-H stretching vibrations of the alkyl chains at approximately 2950-2850 wavenumbers and C-Br stretching vibrations in the lower frequency region around 600-700 wavenumbers [2].

Mass Spectrometry

Mass spectrometric analysis of 2-bromo-N-methylethane-1-sulfonamide provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 202.07, corresponding to the molecular weight of the compound [9]. Under electrospray ionization conditions, the compound exhibits various adduct formations, including protonated molecular ions [M+H]+ at mass-to-charge ratio 201.95318 and sodium adducts [M+Na]+ at 223.93512 [9].

Collision-induced dissociation mass spectrometry reveals characteristic fragmentation patterns typical of sulfonamide compounds [10] [11]. A prominent fragmentation pathway involves the loss of sulfur dioxide (64 daltons) from the molecular ion, producing fragment ions at mass-to-charge ratio 138 [11]. This fragmentation mechanism proceeds through a rearrangement process where the S-N bond undergoes cleavage followed by elimination of the sulfur dioxide moiety [11].

Additional fragmentation includes loss of the bromoethyl group, resulting in fragments corresponding to the N-methylsulfonamide portion of the molecule. The presence of bromine introduces characteristic isotope patterns in the mass spectrum, with peaks separated by two daltons corresponding to the 79Br and 81Br isotopes [10].

Crystallographic Studies and Molecular Geometry

Crystal Structure Analysis

While specific crystallographic data for 2-bromo-N-methylethane-1-sulfonamide has not been reported in the accessible literature, the molecular geometry and crystal packing behavior can be predicted based on extensive studies of related sulfonamide compounds [12] [13] [14]. Sulfonamide molecular crystals typically exhibit complex hydrogen bonding networks that dictate their three-dimensional crystal structures [13].

The molecular conformation of 2-bromo-N-methylethane-1-sulfonamide is expected to adopt a gauche configuration about the S-N-C bond, similar to other N-alkylsulfonamides [15] [4]. X-ray crystallographic studies of related N-methylmethanesulfonamide compounds reveal that the methyl group attached to nitrogen typically adopts a gauche conformation with respect to the sulfonyl group, with C-N-S-C torsion angles ranging from -65° to 71° [15] [4].

Hydrogen Bonding Networks

Sulfonamide crystals characteristically form intricate hydrogen bonding networks that significantly influence their physical properties [16] [13]. The N-H group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygen atoms serve as hydrogen bond acceptors [13]. These intermolecular interactions create various graph set motifs, with the most frequently occurring patterns being infinite chains incorporating four atoms [13].

The presence of the bromine atom in 2-bromo-N-methylethane-1-sulfonamide introduces additional weak intermolecular interactions, including halogen bonding and van der Waals forces, which contribute to the overall crystal stability [12]. Bromine atoms can participate in weak C-H···Br hydrogen bonding interactions that supplement the primary hydrogen bonding network [17].

Molecular Dimensions

Based on typical sulfonamide bond lengths and angles, the S=O bond lengths in 2-bromo-N-methylethane-1-sulfonamide are expected to range from 1.428-1.441 Ångströms, while the S-N bond length should be approximately 1.618-1.622 Ångströms [18] [19]. The S-C bond connecting the sulfonyl group to the ethyl chain is predicted to be approximately 1.766 Ångströms [18]. The C-Br bond length is expected to be approximately 1.887 Ångströms, consistent with typical brominated alkyl compounds [17].

Thermal Stability and Decomposition Profiles

Thermal Decomposition Characteristics

The thermal stability of 2-bromo-N-methylethane-1-sulfonamide can be assessed through comparison with related sulfonamide compounds that have been subjected to comprehensive thermal analysis [20] [21]. Sulfonamide derivatives generally exhibit thermal decomposition temperatures in the range of 259-271°C, with the initiation of decomposition being dependent on the specific substituent groups present [21].

The presence of the bromine atom in 2-bromo-N-methylethane-1-sulfonamide introduces additional thermal lability due to the relatively weak C-Br bond. Brominated organic compounds typically undergo thermal decomposition at lower temperatures compared to their non-halogenated analogs, with debromination being a common initial decomposition pathway [22]. The compound is expected to exhibit thermal decomposition onset temperatures in the range of 200-250°C based on structural similarity to related brominated sulfonamides.

Thermodynamic Properties

Thermogravimetric analysis and differential scanning calorimetry studies of sulfonamide derivatives provide insight into their thermal behavior [21]. Related sulfonamide compounds exhibit enthalpies of fusion ranging from 36.60 to 46.23 kilojoules per mole [21]. The thermal stability of sulfonamides in various environments has been extensively studied, with activation energies for thermal decomposition typically ranging from 80-120 kilojoules per mole [20].

The sublimation thermodynamics of sulfonamide compounds follow predictable patterns based on molecular structure and intermolecular interactions [13] [14]. Compounds with similar molecular weights and hydrogen bonding capabilities exhibit sublimation enthalpies in the range of 80-120 kilojoules per mole [14]. The presence of halogen substituents typically reduces sublimation enthalpies due to weaker intermolecular interactions compared to hydrogen bonding [23].

Stability Considerations

The thermal stability of 2-bromo-N-methylethane-1-sulfonamide is influenced by several structural factors. The sulfonamide functional group provides inherent thermal stability through strong covalent bonding and resonance stabilization [20]. However, the presence of the bromine atom introduces a potential pathway for thermal decomposition through elimination reactions [22].

Under acidic conditions, brominated sulfonamides may undergo accelerated decomposition due to protonation of the amino nitrogen, which can facilitate elimination of hydrogen bromide [22]. The compound should be stored under neutral to slightly basic conditions to maximize thermal stability and prevent unwanted decomposition reactions.

Solubility and Partition Coefficients

Aqueous Solubility

The aqueous solubility of 2-bromo-N-methylethane-1-sulfonamide is influenced by the amphiphilic nature of the molecule, which contains both hydrophilic sulfonamide and hydrophobic brominated alkyl components. Sulfonamides generally exhibit pH-dependent solubility behavior, being more soluble under basic conditions due to deprotonation of the sulfonamide nitrogen [24] [25].

Based on structural similarity to related compounds, the aqueous solubility is estimated to be in the range of 1-10 grams per liter at 25°C [25]. The sulfonamide group provides water solubility through hydrogen bonding interactions with water molecules, while the bromoethyl chain reduces overall hydrophilicity [26]. The compound is expected to exhibit amphoteric behavior, with increased solubility under both acidic and basic conditions compared to neutral pH [24].

Organic Solvent Solubility

The compound demonstrates solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and lower alcohols [3]. The presence of the sulfonamide functional group enables dissolution in polar protic solvents through hydrogen bonding interactions [26]. Moderately polar aprotic solvents such as dichloromethane and ethyl acetate also provide good solvation for the compound due to dipole-dipole interactions with the sulfonyl group.

Nonpolar solvents such as hexane and toluene exhibit limited ability to dissolve 2-bromo-N-methylethane-1-sulfonamide due to the polar nature of the sulfonamide functionality [26]. The compound's solubility profile is consistent with its amphiphilic structure, showing preferential dissolution in solvents capable of forming hydrogen bonds or strong dipolar interactions.

Partition Coefficient Considerations

The partition coefficient (log P) of 2-bromo-N-methylethane-1-sulfonamide reflects the balance between hydrophilic and lipophilic character. Based on structural analysis and comparison with related compounds, the octanol-water partition coefficient is estimated to be in the range of 0.5-1.5 [27]. This moderate lipophilicity suggests favorable properties for biological applications where membrane permeability is important.

The presence of the bromine atom increases lipophilicity compared to the corresponding chloro or fluoro analogs, while the sulfonamide group maintains sufficient hydrophilic character for aqueous solubility [28]. The compound's partition behavior is suitable for pharmaceutical applications where balanced hydrophilic and lipophilic properties are desired for optimal bioavailability.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 202.07 g/mol | Calculated |

| Density | 1.668 g/cm³ | Literature estimate [29] |

| Boiling Point | 263.1°C at 760 mmHg | Predicted [29] |

| Flash Point | 112.9°C | Predicted [29] |

| Melting Point | Not determined | - |

| Aqueous Solubility | 1-10 g/L (estimated) | Structural comparison |

| Log P (octanol/water) | 0.5-1.5 (estimated) | Structural analysis |